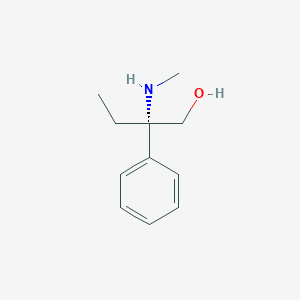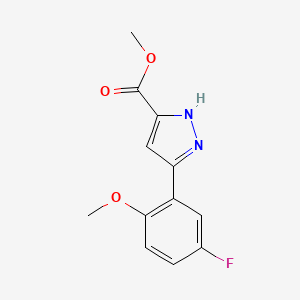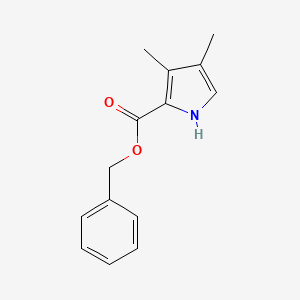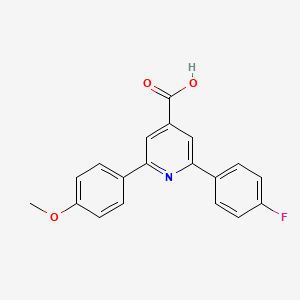![molecular formula C33H30N2O6 B12046846 [2-methoxy-4-[(E)-[2-(4-phenylmethoxyphenoxy)propanoylhydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12046846.png)
[2-methoxy-4-[(E)-[2-(4-phenylmethoxyphenoxy)propanoylhydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-methoxy-4-[(E)-[2-(4-phenylmethoxyphenoxy)propanoylhydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-methoxy-4-[(E)-[2-(4-phenylmethoxyphenoxy)propanoylhydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the hydrazine derivative, followed by the coupling with the phenylprop-2-enoate moiety. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining the quality of the compound.
Analyse Chemischer Reaktionen
Arten von Reaktionen
[2-Methoxy-4-[(E)-[2-(4-Phenylmethoxyphenoxy)propanoylhydrazinylidene]methyl]phenyl] (E)-3-Phenylprop-2-enoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen in die Verbindung einführen.
Reduktion: Diese Reaktion kann Sauerstoff entfernen oder Wasserstoff zur Verbindung hinzufügen.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen beinhalten oft spezifische Temperaturen, pH-Werte und Lösungsmittel, um die Reaktionen zu ermöglichen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Ketone oder Carbonsäuren ergeben, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird [2-Methoxy-4-[(E)-[2-(4-Phenylmethoxyphenoxy)propanoylhydrazinylidene]methyl]phenyl] (E)-3-Phenylprop-2-enoat als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht verschiedene Modifikationen, was es zu einem vielseitigen Zwischenprodukt in der organischen Synthese macht.
Biologie
In der Biologie kann diese Verbindung in Studien im Zusammenhang mit Enzymwirkungen und Stoffwechselwegen verwendet werden. Seine Struktur ermöglicht es ihm, mit spezifischen biologischen Zielmolekülen zu interagieren, was es für die biochemische Forschung nützlich macht.
Medizin
In der Medizin kann [2-Methoxy-4-[(E)-[2-(4-Phenylmethoxyphenoxy)propanoylhydrazinylidene]methyl]phenyl] (E)-3-Phenylprop-2-enoat potenzielle therapeutische Anwendungen haben. Es werden laufende Forschungsarbeiten durchgeführt, um seine Auswirkungen auf verschiedene Krankheiten und sein Potenzial als Medikamentenkandidat zu untersuchen.
Industrie
In der Industrie kann diese Verbindung bei der Herstellung von Spezialchemikalien, Polymeren und anderen Materialien verwendet werden. Seine einzigartigen Eigenschaften machen es in verschiedenen industriellen Anwendungen wertvoll.
Wirkmechanismus
Der Wirkmechanismus von [2-Methoxy-4-[(E)-[2-(4-Phenylmethoxyphenoxy)propanoylhydrazinylidene]methyl]phenyl] (E)-3-Phenylprop-2-enoat beinhaltet seine Interaktion mit spezifischen molekularen Zielmolekülen. Diese Interaktionen können verschiedene biochemische Signalwege auslösen, die zu den beobachteten Wirkungen der Verbindung führen. Die genauen molekularen Zielmoleküle und Signalwege, die beteiligt sind, sind Gegenstand laufender Forschungsarbeiten.
Wirkmechanismus
The mechanism of action of [2-methoxy-4-[(E)-[2-(4-phenylmethoxyphenoxy)propanoylhydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets. These interactions can trigger various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ethylacetoacetat: Ein weit verbreitetes chemisches Zwischenprodukt mit ähnlichen funktionellen Gruppen.
Disilan-verbrückte Architekturen: Organosiliziumverbindungen mit einzigartigen elektronischen Strukturen.
Phenylephrin-verwandte Verbindung E: Eine Verbindung mit ähnlichen strukturellen Merkmalen, die in der pharmazeutischen Forschung verwendet wird.
Einzigartigkeit
Was [2-Methoxy-4-[(E)-[2-(4-Phenylmethoxyphenoxy)propanoylhydrazinylidene]methyl]phenyl] (E)-3-Phenylprop-2-enoat auszeichnet, ist seine Kombination von funktionellen Gruppen, die eine große Bandbreite an chemischen Reaktionen und Anwendungen ermöglicht. Seine einzigartige Struktur bietet Vielseitigkeit bei der Synthese und Potenzial für verschiedene wissenschaftliche und industrielle Anwendungen.
Eigenschaften
Molekularformel |
C33H30N2O6 |
|---|---|
Molekulargewicht |
550.6 g/mol |
IUPAC-Name |
[2-methoxy-4-[(E)-[2-(4-phenylmethoxyphenoxy)propanoylhydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C33H30N2O6/c1-24(40-29-17-15-28(16-18-29)39-23-26-11-7-4-8-12-26)33(37)35-34-22-27-13-19-30(31(21-27)38-2)41-32(36)20-14-25-9-5-3-6-10-25/h3-22,24H,23H2,1-2H3,(H,35,37)/b20-14+,34-22+ |
InChI-Schlüssel |
XFMYFNAZCNGHKT-ZOBAKAOSSA-N |
Isomerische SMILES |
CC(C(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)/C=C/C2=CC=CC=C2)OC)OC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Kanonische SMILES |
CC(C(=O)NN=CC1=CC(=C(C=C1)OC(=O)C=CC2=CC=CC=C2)OC)OC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![sodium;(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidin-3-ide-2,4-dione;hydrate](/img/structure/B12046795.png)






![6-Amino-1-phenyl-3-propyl-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12046834.png)



